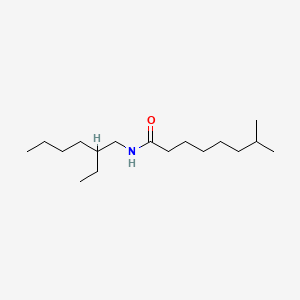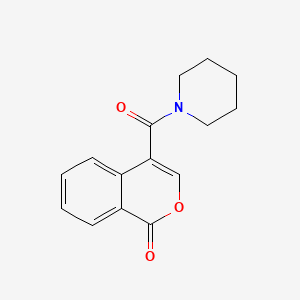
L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride involves the reaction of L-Tyrosine with 3-oxo-3-phenylpropyl chloride in the presence of a suitable base. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under controlled temperature conditions . Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its role in biochemical pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active intermediates. These intermediates can modulate various cellular processes, including signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
L-Tyrosine, N-(3-oxo-3-phenylpropyl)-, hydrochloride can be compared with other similar compounds, such as:
L-Tyrosine: A naturally occurring amino acid that serves as a precursor for the synthesis of neurotransmitters and hormones.
N-Acetyl-L-Tyrosine: A derivative of L-Tyrosine with enhanced stability and bioavailability.
L-DOPA: A compound derived from L-Tyrosine that is used in the treatment of Parkinson’s disease.
Properties
CAS No. |
85975-18-4 |
|---|---|
Molecular Formula |
C18H20ClNO4 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[(3-oxo-3-phenylpropyl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C18H19NO4.ClH/c20-15-8-6-13(7-9-15)12-16(18(22)23)19-11-10-17(21)14-4-2-1-3-5-14;/h1-9,16,19-20H,10-12H2,(H,22,23);1H/t16-;/m0./s1 |
InChI Key |
WLUYEUPAZAUZLK-NTISSMGPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CCN[C@@H](CC2=CC=C(C=C2)O)C(=O)O.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNC(CC2=CC=C(C=C2)O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















